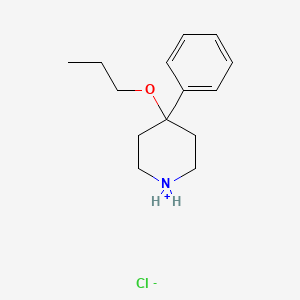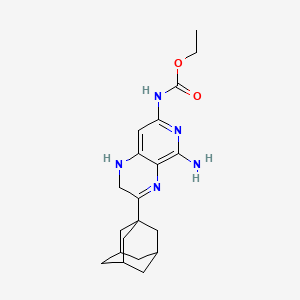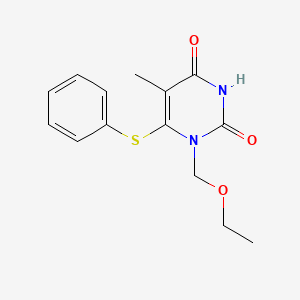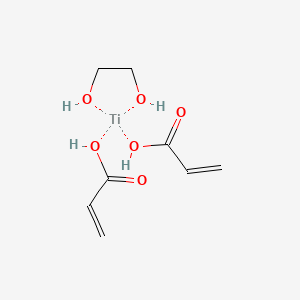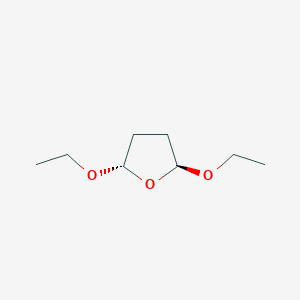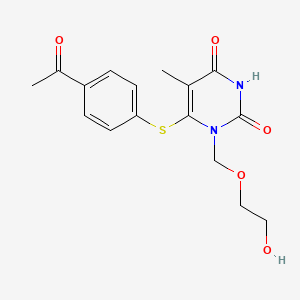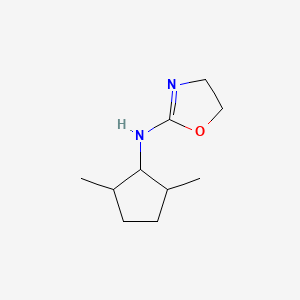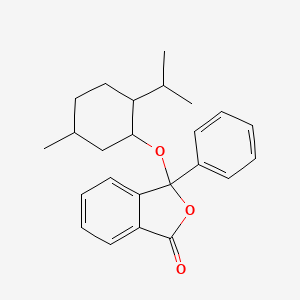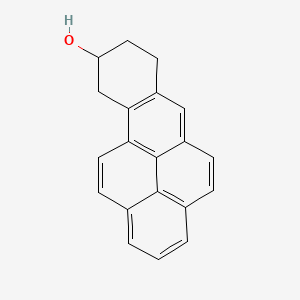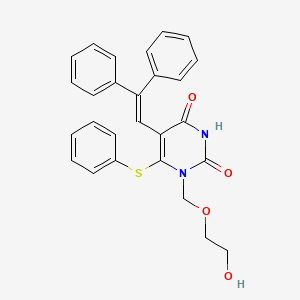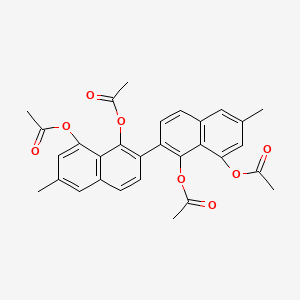
(2,2'-Binaphthalene)-1,1',8,8'-tetrol, 6,6'-dimethyl-, tetraacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,2’-Binaphthalene)-1,1’,8,8’-tetrol, 6,6’-dimethyl-, tetraacetate: is a complex organic compound with a unique structure that includes multiple naphthalene rings and acetyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,2’-Binaphthalene)-1,1’,8,8’-tetrol, 6,6’-dimethyl-, tetraacetate typically involves multiple steps, starting from simpler naphthalene derivatives. The process often includes:
Naphthalene Derivative Preparation: Initial steps involve the preparation of naphthalene derivatives with specific functional groups.
Coupling Reactions: These derivatives undergo coupling reactions to form the binaphthalene core.
Functional Group Modifications:
Acetylation: The final step involves acetylation to form the tetraacetate ester.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and cost-effective reagents.
Análisis De Reacciones Químicas
Types of Reactions
(2,2’-Binaphthalene)-1,1’,8,8’-tetrol, 6,6’-dimethyl-, tetraacetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions for substitution reactions vary depending on the desired functional group but often involve acidic or basic catalysts.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted binaphthalenes.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2,2’-Binaphthalene)-1,1’,8,8’-tetrol, 6,6’-dimethyl-, tetraacetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool for studying molecular recognition and binding.
Medicine
In medicine, (2,2’-Binaphthalene)-1,1’,8,8’-tetrol, 6,6’-dimethyl-, tetraacetate is investigated for its potential therapeutic properties. Its interactions with biological targets may lead to the development of new drugs for various diseases.
Industry
In industry, this compound is used in the production of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of (2,2’-Binaphthalene)-1,1’,8,8’-tetrol, 6,6’-dimethyl-, tetraacetate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, including inhibition or activation of enzymatic reactions and alteration of cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Gossypol: A yellow phenolic substance with a similar binaphthalene structure.
(2,2’-Binaphthalene)-5,5’,8,8’-tetrone, 1,1’-dihydroxy-6,6’-dimethyl-: Another binaphthalene derivative with different functional groups.
Uniqueness
(2,2’-Binaphthalene)-1,1’,8,8’-tetrol, 6,6’-dimethyl-, tetraacetate is unique due to its specific combination of hydroxyl, methyl, and acetyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
17734-91-7 |
|---|---|
Fórmula molecular |
C30H26O8 |
Peso molecular |
514.5 g/mol |
Nombre IUPAC |
[8-acetyloxy-7-(1,8-diacetyloxy-6-methylnaphthalen-2-yl)-3-methylnaphthalen-1-yl] acetate |
InChI |
InChI=1S/C30H26O8/c1-15-11-21-7-9-23(29(37-19(5)33)27(21)25(13-15)35-17(3)31)24-10-8-22-12-16(2)14-26(36-18(4)32)28(22)30(24)38-20(6)34/h7-14H,1-6H3 |
Clave InChI |
ZIPSSPPALYZSOE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C(=C1)OC(=O)C)C(=C(C=C2)C3=C(C4=C(C=C3)C=C(C=C4OC(=O)C)C)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





